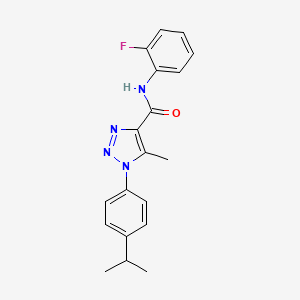

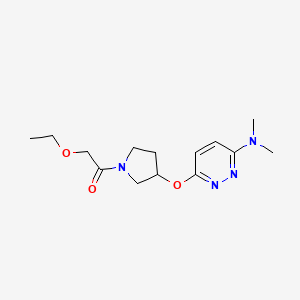

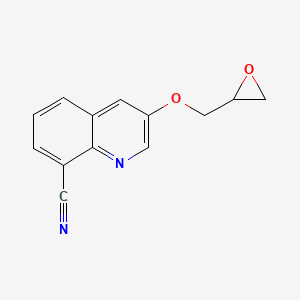

N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-fluorophenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with various functional groups, including a fluorophenyl group, an isopropylphenyl group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl, isopropylphenyl, and carboxamide groups would then be added through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

As an organic compound containing a triazole ring, this compound could potentially participate in a variety of chemical reactions. These could include substitution reactions, where one of the groups attached to the triazole ring is replaced by another group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carboxamide group could enable it to form hydrogen bonds .Scientific Research Applications

a. Anti-Cancer Agents: Fluorinated compounds can enhance drug stability, bioavailability, and binding affinity. Researchers have explored fluorinated derivatives for cancer treatment. The compound’s unique structure could be investigated as a potential anti-cancer agent.

b. Radiopharmaceuticals: Synthesizing ^18F-substituted pyridines is of interest for positron emission tomography (PET) imaging. These radiopharmaceuticals allow non-invasive visualization of biological processes. Investigating the feasibility of incorporating fluorine-18 (^18F) into this compound could lead to novel imaging agents.

Organic Synthesis and Catalysis

Fluoropyridines find applications in organic transformations and catalysis:

a. Umemoto Reaction: Fluorination of pyridine using complex AlF₃ and CuF₂ at elevated temperatures yields 2-fluoropyridine and 2,6-difluoropyridine . These compounds can serve as building blocks for further synthetic pathways.

b. Balts-Schiemann Reaction: The Balts-Schiemann reaction enables the direct fluorination of aryl amines. Exploring this reaction with the compound could yield novel fluorinated derivatives.

Agrochemicals and Crop Protection

Fluorine-containing substituents enhance the properties of agricultural products. While most applications involve aryl rings, incorporating fluorine atoms into other structures remains valuable. Investigating the compound’s potential as an agrochemical could be worthwhile .

Anti-Fibrotic Agents

Recent studies have identified compounds with anti-fibrotic activities. For instance, ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited promising results . Although not directly related to the compound, this highlights the potential of fluorinated derivatives in disease management.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their function .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other structurally related compounds, potentially leading to changes in the function of these targets .

Biochemical Pathways

Based on the structural similarity to other compounds, it may be involved in various biochemical reactions, including hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

Similar compounds are generally anticipated to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

Based on the structural similarity to other compounds, it may influence various cellular processes and molecular interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-12(2)14-8-10-15(11-9-14)24-13(3)18(22-23-24)19(25)21-17-7-5-4-6-16(17)20/h4-12H,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABOFHGNDSVAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)

![N-Cyclopropyl-N-[4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2362578.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1H-benzo[d]imidazole](/img/structure/B2362583.png)

![N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2362586.png)

![3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2362588.png)